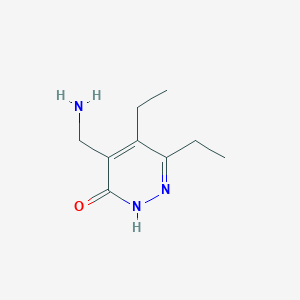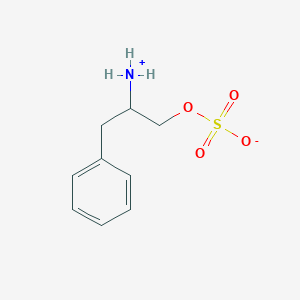
2-Ammonio-3-phenylpropyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ammonio-3-phenylpropyl sulfate is an organic compound with the molecular formula C9H13NO4S It is a sulfate ester of 2-ammonio-3-phenylpropyl, which is a derivative of phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ammonio-3-phenylpropyl sulfate can be achieved through several methods. One common approach involves the reaction of 2-amino-3-phenylpropyl alcohol with sulfuric acid. The reaction typically proceeds under mild conditions, with the alcohol being slowly added to a cooled solution of sulfuric acid to prevent excessive heat generation. The resulting mixture is then stirred for several hours to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can optimize the production process. Additionally, the implementation of purification techniques, such as crystallization and filtration, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ammonio-3-phenylpropyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ammonio-3-phenylpropyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-ammonio-3-phenylpropyl sulfate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The sulfate group can also participate in ionic interactions with proteins, influencing their structure and function. Additionally, the phenyl group can engage in hydrophobic interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ammonio-2-phenylethyl sulfate
- 2-Ammonio-4-methylpentyl sulfate
- 2-(Benzylammonio)ethyl sulfate
- 2-Ammonio-3,3-dimethylbutyl sulfate
Uniqueness
2-Ammonio-3-phenylpropyl sulfate is unique due to its specific structural features, such as the phenyl group and the sulfate ester. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the phenyl group enhances its hydrophobic interactions, while the sulfate ester provides a site for ionic interactions .
Propiedades
Fórmula molecular |
C9H13NO4S |
|---|---|
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
(2-azaniumyl-3-phenylpropyl) sulfate |
InChI |
InChI=1S/C9H13NO4S/c10-9(7-14-15(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H,11,12,13) |
Clave InChI |
LHQMNZCLMGUAMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(COS(=O)(=O)[O-])[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13026117.png)
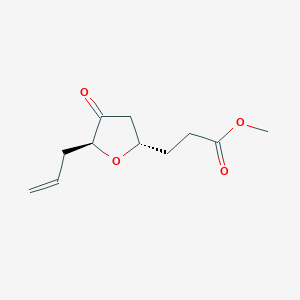
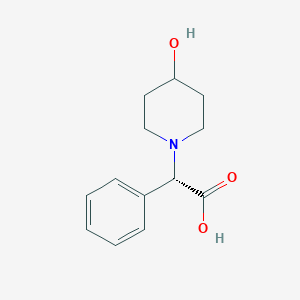
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
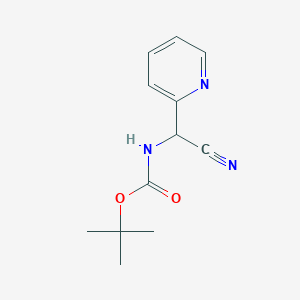
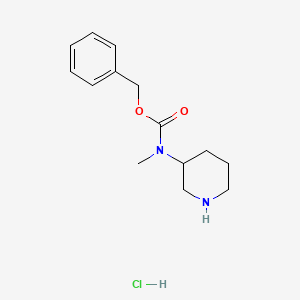


![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
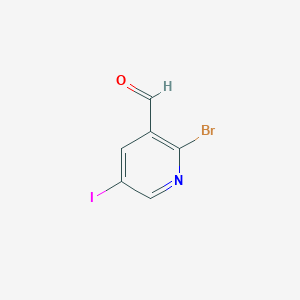
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)
